

# An In-depth Technical Guide to Trimethylsulfoxonium Iodide

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## Compound of Interest

Compound Name: Trimethylsulfoxonium iodide

Cat. No.: B160819

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## Introduction

**Trimethylsulfoxonium iodide** (CAS No. 1774-47-6) is a versatile and pivotal salt in organic synthesis, primarily utilized as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction.<sup>[1][2]</sup> This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols, tailored for professionals in research and drug development. The compound's ability to act as a methylene-transfer agent makes it indispensable for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines respectively.<sup>[1][2]</sup>

## Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **trimethylsulfoxonium iodide** is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	1774-47-6	[3]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> IOS	[3]
Molecular Weight	220.07 g/mol	[3]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	208-212 °C (decomposition)	[3][5]
Solubility	Soluble in water (approx. 50 g/L)	[5]
Purity	≥98%	[6]
LD50 (Intravenous, mouse)	180 mg/kg	[4]
LD50 (Intraperitoneal, mouse)	900 mg/kg	[4]
LD50 (Oral, rat)	> 2,000 mg/kg	[5][7]

## Core Synthetic Application: The Corey-Chaykovsky Reaction

The most prominent application of **trimethylsulfoxonium iodide** is in the Corey-Chaykovsky reaction, which facilitates the formation of epoxides from aldehydes and ketones.[1][2] The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide (Corey's reagent), a sulfur ylide.[1][8]

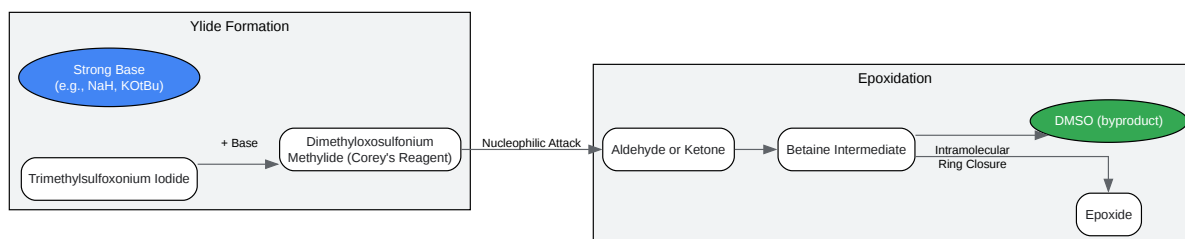
## Reaction Mechanism

The generally accepted mechanism involves two main stages:

- **Ylide Formation:** **Trimethylsulfoxonium iodide** is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to form the highly reactive dimethyloxosulfonium methylide.[2][8]

- Epoxidation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the epoxide ring.[1][8]

A visual representation of this reaction pathway is provided below.



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### Corey-Chaykovsky Reaction Workflow

## Experimental Protocols

Below are detailed methodologies for key experiments involving **trimethylsulfoxonium iodide**.

### Preparation of Dimethyloxosulfonium Methylide

This procedure outlines the in situ generation of the active ylide, a prerequisite for subsequent reactions.

Materials:

- **Trimethylsulfoxonium iodide**
- Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)
- Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

- Nitrogen or Argon atmosphere

Procedure:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add **trimethylsulfoxonium iodide**.[\[9\]](#)
- Add anhydrous DMSO or THF to the flask.[\[9\]](#)
- Slowly add the strong base (e.g., NaH, KOt-Bu) portion-wise at room temperature.[\[2\]](#)[\[9\]](#)
- Stir the resulting suspension at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases (if using NaH). The resulting milky white to yellowish suspension is the dimethyloxosulfonium methylide, ready for use.[\[9\]](#)

## Synthesis of Epoxides from Aldehydes and Ketones

This protocol details the subsequent reaction of the generated ylide with a carbonyl compound.

Materials:

- Pre-formed dimethyloxosulfonium methylide solution
- Aldehyde or Ketone
- Anhydrous solvent (DMSO or THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Cool the freshly prepared dimethyloxosulfonium methylide solution to 0 °C in an ice bath.[\[9\]](#)
- Dissolve the aldehyde or ketone in a minimal amount of the same anhydrous solvent used for the ylide preparation.[\[9\]](#)

- Add the carbonyl solution dropwise to the cooled ylide suspension over a period of 15-30 minutes.[\[9\]](#)
- Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[9\]](#)[\[10\]](#)
- Upon completion, quench the reaction by the slow addition of a saturated aqueous  $\text{NH}_4\text{Cl}$  solution or water.[\[10\]](#)
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[\[10\]](#)
- Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .[\[10\]](#)
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
- Purify the crude product by flash column chromatography on silica gel to yield the pure epoxide.[\[11\]](#)

## Spectral Data

For confirmation of the identity and purity of **trimethylsulfoxonium iodide**, the following spectral data are characteristic.

Spectral Data Type	Key Features	Reference(s)
$^1\text{H}$ NMR	A sharp singlet corresponding to the nine equivalent protons of the three methyl groups.	[12][13]
$^{13}\text{C}$ NMR	A single resonance corresponding to the three equivalent methyl carbons.	[13]
FTIR (KBr)	Characteristic peaks for C-H stretching and bending, and S=O stretching.	[13][14]

## Conclusion

**Trimethylsulfoxonium iodide** is a powerful and reliable reagent in the arsenal of synthetic chemists. Its primary role in the Corey-Chaykovsky reaction provides a straightforward and efficient method for the synthesis of epoxides, which are valuable intermediates in the production of pharmaceuticals and other complex organic molecules. The experimental protocols and data presented in this guide are intended to facilitate its effective and safe use in a research and development setting.

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